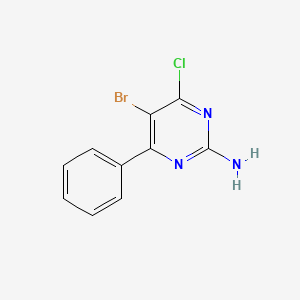

5-溴-4-氯-6-苯基嘧啶-2-胺

描述

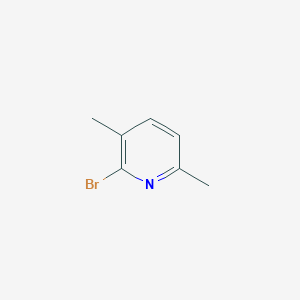

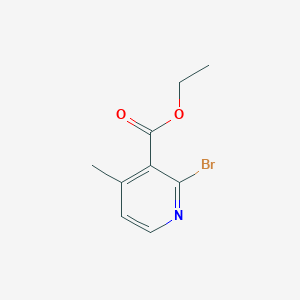

The compound 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine is a pyrimidine derivative that is of interest in various chemical and pharmaceutical research areas. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The bromo, chloro, and phenyl substituents on the pyrimidine ring can significantly alter the compound's reactivity and interaction with biological systems, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves regioselective reactions and can be influenced by the substituents present on the pyrimidine ring. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . This suggests that similar methodologies could be applied to synthesize the target compound by substituting the appropriate phenyl group at the 6-position.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic and crystallographic techniques. X-ray crystallography analysis has been used to determine the crystalline structure of related compounds, revealing the presence of typical intramolecular hydrogen bonds that stabilize the crystal structure . Such detailed structural analysis is crucial for understanding the reactivity and potential interactions of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions and reactions with secondary amines. For example, the reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines in boiling ethanol affords 4-amino-5-bromo-2-substituted aminopyrimidines . This indicates that the target compound may also participate in similar reactions, which could be useful for further functionalization or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives like 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine can be predicted based on the properties of similar compounds. For instance, the presence of halogen atoms can influence the compound's polarity, reactivity, and interactions with biological targets. The compound's solubility, melting point, and stability can also be affected by the nature and position of its substituents. These properties are essential for the compound's potential application in medicinal chemistry and other fields.

科学研究应用

1. 化学合成和结构分析

5-溴-4-氯-6-苯基嘧啶-2-胺在化学合成领域中起着重要作用。Doulah等人(2014年)的研究探讨了氨与5-溴-2,4-二氯-6-甲基嘧啶的区域选择性置换反应,展示了相关嘧啶化合物的形成,这些化合物在各种化学合成中具有潜在应用。该化合物的晶体结构,包括其氢键相互作用,被详细描述,提供了有关其物理和化学性质的见解 (Doulah et al., 2014)。

2. 胺化反应和机理洞察

嘧啶衍生物与氨和其他胺的反应是一个重要的研究领域。Kroon和Plas(2010年)研究了2-溴-4-苯基嘧啶的胺化反应,提供了有关涉及的化学机制的宝贵信息,如SN(ANRORC)机制。这些见解可以为新合成方法和化合物的开发提供指导 (Kroon & Plas, 2010)。

3. 取代反应的探索

关于嘧啶衍生物的取代反应的研究揭示了这些化合物在化学合成中的多功能性。例如,Stevens等人(1995年)探讨了对5-溴-4-氯-6-苯基嘧啶-2-胺相关化合物的亲电硝化和磺化,展示了如何将不同的取代基引入嘧啶环中,从而修改其性质 (Stevens et al., 1995)。

属性

IUPAC Name |

5-bromo-4-chloro-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN3/c11-7-8(6-4-2-1-3-5-6)14-10(13)15-9(7)12/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPECLXUICXOZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559508 | |

| Record name | 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-6-phenylpyrimidin-2-amine | |

CAS RN |

106791-93-9 | |

| Record name | 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。